molecular formula C5H6N2O2 B1195300 1-Methyl-1H-pyrazole-3-carboxylic acid CAS No. 25016-20-0

1-Methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1195300
CAS No.: 25016-20-0
M. Wt: 126.11 g/mol
InChI Key: YBFIKNNFQIBIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazole-3-carboxylic acid (CAS: 25016-20-0) is a heterocyclic carboxylic acid with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol. It features a pyrazole ring substituted with a methyl group at the N1 position and a carboxylic acid group at the C3 position. This compound is odorless and exhibits a melting point range of 146–156°C (with some sources specifying 150–152°C), as confirmed by multiple suppliers and studies . Its structure, represented by the SMILES notation CN1C=CC(=N1)C(O)=O, underscores its planar aromatic core and polar functional groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Key applications include its use in synthesizing glycogen synthase kinase 3 (GSK-3) inhibitors and phorbol derivatives with anti-leukemia activity . Its reactivity is attributed to the carboxylic acid group, which enables amidation, esterification, and metal-catalyzed cross-coupling reactions.

Preparation Methods

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation remains the cornerstone of pyrazole synthesis, enabling direct construction of the heterocyclic core with preinstalled functional groups. The reaction typically involves α,β-unsaturated carbonyl compounds and hydrazine derivatives.

Hydrazine-Carbonyl Cyclization

Methylhydrazine reacts with diketones or keto-esters to form 1-methylpyrazole derivatives. For example, reacting methylhydrazine with ethyl acetoacetate under acidic conditions generates 1-methyl-3-carbethoxy-pyrazole, which is subsequently hydrolyzed to the carboxylic acid . In the cited patents, analogous 4-carboxylic acid isomers are produced via cyclocondensation of 2,2-difluoroacetyl halides with α,β-unsaturated esters, followed by methylhydrazine addition . While these methods target the 4-position, modifying the carbonyl substrate’s geometry could redirect carboxylate group formation to the 3-position.

Optimization Parameters :

  • Temperature : Low temperatures (−30°C to 0°C) minimize side reactions during hydrazine addition .

  • Catalysts : Alkali metal iodides (e.g., KI, NaI) enhance cyclization efficiency, achieving yields >75% .

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility, while aqueous alcohol mixtures facilitate recrystallization .

Alkylation of Pyrazole Precursors

Direct alkylation of preformed pyrazole-3-carboxylic acids offers a pathway to install the methyl group at the 1-position. This method avoids regioselectivity challenges associated with cyclocondensation.

N-Methylation Strategies

Treatment of pyrazole-3-carboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the pyrazole nitrogen. However, overalkylation at oxygen or carboxylate positions necessitates careful stoichiometric control.

Case Study :
A patent-derived approach for 4-carboxylic acid analogs uses methylhydrazine in a two-step condensation-cyclization sequence, achieving 95:5 isomer ratios . Adapting this to 3-carboxylic acid synthesis would require steric hindrance modulation, potentially through bulky directing groups.

Oxidation of Pyrazole Substituents

Oxidation of methyl or hydroxymethyl groups at the pyrazole 3-position provides an alternative route. This method is advantageous when starting from commercially available pyrazoles.

Side-Chain Oxidation

Pyrazole-3-methyl derivatives undergo oxidation using KMnO₄ or CrO₃ under acidic conditions. For example, 1-methyl-3-methylpyrazole is oxidized to the carboxylic acid using HNO₃ at reflux .

Challenges :

  • Overoxidation to CO₂ necessitates mild conditions.

  • Transition metal catalysts (e.g., RuCl₃) improve selectivity but increase costs.

Hydrolysis of Nitriles or Esters

Hydrolysis of 3-cyano- or 3-carbethoxy-pyrazoles offers a high-yielding route. Basic or acidic conditions cleave nitriles to carboxylic acids, while ester hydrolysis requires aqueous NaOH or HCl.

Nitrile Hydrolysis

Using 1-methyl-3-cyanopyrazole as a substrate, concentrated HCl at 100°C for 12 hours affords the carboxylic acid in ~85% yield. Alternative methods employ H₂O₂/NaOH systems for milder conditions.

Ester Saponification

Ethyl 1-methyl-1H-pyrazole-3-carboxylate reacts with 2M NaOH in ethanol/water (1:1) at 80°C, yielding >90% acid after acidification . This mirrors the hydrolysis step in patent CN111362874B, where ester intermediates are saponified before cyclization .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Isomer RatioKey Advantage
Cyclocondensation75–85≥99.595:5Single-step ring formation
Alkylation60–7098–99N/AUses commercial precursors
Oxidation70–8097–98N/ASimple starting materials
Nitrile Hydrolysis80–90≥99N/AHigh chemoselectivity

Cyclocondensation provides the highest isomer control, critical for pharmaceutical applications where regiochemical purity is mandated. Patent data demonstrate that optimizing catalysts (e.g., KI) and low-temperature cyclization (−30°C) suppress 5-isomer formation to ≤5% .

Industrial Applications and Process Optimization

Scalable production of 1-methyl-1H-pyrazole-3-carboxylic acid requires cost-effective and environmentally benign protocols.

Solvent Recovery Systems

The cited patents emphasize solvent recycling, particularly for dichloromethane and alcohols, reducing waste by 30–40% .

Catalytic Innovations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate hydrolysis and alkylation steps, cutting reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that derivatives of 1-methyl-1H-pyrazole-3-carboxylic acid exhibit antiproliferative effects on cancer cells. A study synthesized several derivatives and evaluated their impact on kinase inhibition and DNA binding interactions. One notable derivative demonstrated a high DNA-binding affinity, suggesting potential as an antitumor agent .

Mechanism of Action
The binding model developed for these compounds indicates that they interact with the DNA minor groove, affecting DNA conformation and potentially leading to cleavage activity against supercoiled plasmid DNA . This mechanism highlights the compound's potential utility in cancer therapeutics.

Agricultural Applications

Fungicides
this compound serves as a precursor in the synthesis of various fungicides. Its derivatives are used as intermediates in compounds that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain of fungi. This inhibition mechanism has been exploited in the development of several commercial fungicides, such as Isopyrazam and Sedaxane, which are effective against a range of fungal pathogens .

Market Impact
The annual production of fungicides utilizing this compound exceeds 30,000 metric tons, indicating its significant role in agricultural chemistry . Improvements in the synthesis processes for these fungicides can lead to cost efficiency and reduced environmental impact.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its derivatives have shown promise as inhibitors for various kinases, which are critical targets in drug discovery for diseases such as cancer and neurodegenerative disorders .

Data Tables

Application AreaSpecific UseExample Compounds
Medicinal ChemistryAnticancer agentsVarious pyrazole derivatives
AgricultureFungicidesIsopyrazam, Sedaxane
Biochemical ResearchEnzyme inhibitorsKinase inhibitors

Case Studies

Case Study 1: Antitumor Activity
In a study published in the Chemical and Pharmaceutical Bulletin, four novel derivatives were synthesized from this compound. The study reported that one derivative exhibited more than a 50% decrease in emission intensity when interacting with DNA, indicating strong binding affinity and potential for further development as an antitumor agent .

Case Study 2: Agricultural Impact
The synthesis of fungicides from derivatives of this compound has been documented extensively. These compounds have demonstrated effectiveness against major fungal pathogens affecting crops, showcasing their importance in agricultural practices aimed at enhancing crop yield and health .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Pyrazole Carboxylic Acids

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
1-Methyl-1H-pyrazole-3-carboxylic acid -CH₃ (N1), -COOH (C3) 126.11 146–156 Pharmaceutical intermediate (e.g., GSK-3 inhibitors)
1-Ethyl-1H-pyrazole-3-carboxylic acid -CH₂CH₃ (N1), -COOH (C3) 140.14 Not reported Increased lipophilicity; potential agrochemical applications
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid -CH₃ (N1), -CH₂CH₂CH₃ (C3), -COOH (C5) 168.20 Not reported Enhanced steric bulk for selective binding in enzyme inhibition

Key Observations :

  • Ethyl vs.
  • Positional Isomerism : Substitution at C5 (vs. C3) alters electronic distribution and hydrogen-bonding capacity, affecting solubility and reactivity .

Halogenated Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CF₂H (C3), -CH₃ (N1), -COOH (C4) 176.12 Not reported Anti-leukemia activity; enhanced metabolic stability
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CF₃ (C3), -CH₃ (N1), -COOH (C5) 194.12 Not reported High electronegativity; used in fluorinated drug analogs

Key Observations :

  • Fluorine Effects : Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups increase electronegativity and resistance to oxidative metabolism, critical for prolonged drug half-life .
  • Positional Impact : Fluorination at C3 (vs. C5) may sterically hinder interactions with biological targets, as seen in anti-leukemia phorbol esters .

Functionalized Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
1-Methyl-4-((triisopropylsilyl)ethynyl)-1H-pyrazole-3-carboxylic acid (11am) -C≡C-Si(iPr)₃ (C4), -CH₃ (N1), -COOH (C3) 350.54 159–161 Bulky silyl group for steric shielding; used in catalytic studies
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid -Ph-Cl (C5), -CH₃ (N1), -COOH (C3) 236.66 Not reported Aromatic chlorination enhances π-π stacking in enzyme inhibitors

Key Observations :

  • Ethynyl Linkers: The ethynyl group in 11am enables cross-coupling reactions (e.g., Sonogashira), while the triisopropylsilyl (TIPS) group protects against unwanted side reactions .
  • Aromatic Substitution : Chlorophenyl groups improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Heterocyclic Variants

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications References
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Thiadiazole ring 144.17 Sulfur-containing heterocycle; agrochemical applications
1-Methyl-1H-indazole-3-carboxylic acid Indazole ring 176.17 Bioactive intermediate; O–H···O hydrogen bonding in crystals

Key Observations :

  • Thiadiazole vs. Pyrazole : The thiadiazole core introduces sulfur atoms, altering electronic properties and enabling disulfide bond formation in agrochemicals .
  • Indazole Derivatives : The fused benzene ring in indazole derivatives enhances planar rigidity, favoring intercalation in DNA-targeted therapies .

Biological Activity

1-Methyl-1H-pyrazole-3-carboxylic acid (MPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MPC, supported by relevant studies and data.

Chemical Structure and Properties

MPC is characterized by its pyrazole ring structure, which is a common motif in many biologically active compounds. Its molecular formula is C5H6N2O2C_5H_6N_2O_2 with a molecular weight of approximately 142.11 g/mol. The presence of the carboxylic acid functional group contributes significantly to its biological activity.

Antifungal Activity

Research has demonstrated that derivatives of MPC exhibit notable antifungal properties. For instance, a study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which were tested against several phytopathogenic fungi. Among these, certain compounds showed higher antifungal activity than the established fungicide boscalid, indicating the potential of MPC derivatives in agricultural applications .

Compound NameActivityReference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalid

Anticancer Properties

MPC and its derivatives have been investigated for their anticancer potential. A study highlighted that certain pyrazole derivatives could inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The compound demonstrated significant binding affinity, contributing to its anticancer efficacy .

Anti-inflammatory Effects

The pyrazole scaffold, including MPC, has been associated with anti-inflammatory activities. Compounds with this structure can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

The biological activities of MPC are largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : MPC derivatives can inhibit enzymes involved in fungal cell wall synthesis and cancer cell survival pathways.
  • Receptor Modulation : The compound may act on specific receptors that mediate inflammatory responses and apoptosis.

Case Study 1: Antifungal Activity Assessment

In a controlled laboratory setting, several MPC derivatives were tested for their ability to inhibit the growth of seven different fungal strains. The results indicated that modifications to the molecular structure could enhance antifungal efficacy significantly.

Case Study 2: Anticancer Activity Evaluation

A series of experiments assessed the effect of MPC on human cancer cell lines (e.g., HCT116). The results showed a concentration-dependent increase in caspase production, indicating the induction of apoptosis through pathways influenced by MPC .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural characterization of 1-Methyl-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and methyl/carboxylic acid group positions. Infrared (IR) spectroscopy identifies the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₆H₆N₂O₂, MW 126.11) . Purity assessment via HPLC with UV detection is recommended, especially for derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step approach is often employed:

Esterification : React 1-methyl-1H-pyrazole with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) to form the ethyl ester intermediate.

Hydrolysis : Treat the ester with aqueous NaOH or HCl under reflux to yield the carboxylic acid. Alternative routes include direct carboxylation using CO₂ under catalytic conditions .

Q. How should researchers ensure stability during storage of this compound?

  • Methodological Answer : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidation. Desiccants like silica gel are recommended. For long-term storage, lyophilization or solvent-free solid-state preservation is advised .

Advanced Research Questions

Q. What strategies resolve conflicting data on the biological activity of derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-proliferative effects) may arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using:

  • Cell Line Authentication : Use ATCC-validated lines (e.g., PC-3 for prostate cancer).
  • Dose-Response Curves : Compare IC₅₀ values under identical conditions (e.g., 48–72 hr exposure).
  • Purity Validation : Confirm compound purity (>95%) via HPLC and LC-MS .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the 4-position increase carboxylic acid acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs). Substituent effects can be modeled computationally (DFT) and validated experimentally via potentiometric titration. Steric hindrance from bulky groups (e.g., tert-butoxycarbonyl) may reduce solubility in polar solvents .

Q. What experimental designs optimize the synthesis of bioactive derivatives (e.g., amides or esters)?

  • Methodological Answer : For amide derivatives:

Activation : Use EDCl/HOBt or DCC to activate the carboxylic acid.

Coupling : React with primary/secondary amines in DMF or THF at 0–25°C.

Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane) .

  • For esters: Direct alkylation with alkyl halides in the presence of Ag₂O .

Q. How can researchers assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Perform hepatic microsomal assays:

Incubate the compound (1–10 µM) with liver microsomes (human/rat) and NADPH.

Monitor degradation over 60 minutes using LC-MS/MS.

Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Q. Data Analysis & Contradiction Resolution

Q. How should discrepancies in reported melting points be addressed?

  • Methodological Answer : Variations in melting points (e.g., 150–152°C vs. 241–242°C for analogs) often arise from polymorphic forms or impurities. Conduct:

  • Recrystallization : Use solvents like ethanol or acetonitrile to isolate pure crystalline forms.
  • DSC Analysis : Differential Scanning Calorimetry identifies polymorph transitions .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways. Focus on Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions experimentally via reactions with amines or thiols .

Q. How to design SAR studies for derivatives targeting enzyme inhibition?

  • Methodological Answer :

Library Synthesis : Prepare derivatives with modifications at the 3-carboxylic acid (e.g., amides, esters) and 1-methyl positions.

Enzyme Assays : Test inhibition against target enzymes (e.g., mTOR or p70S6K) using fluorescence-based kits.

Molecular Docking : Use AutoDock Vina to correlate inhibitory activity with binding affinity .

Properties

IUPAC Name

1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(6-7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIKNNFQIBIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341451
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-20-0
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Methyl-1H-pyrazole-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ERN3JB4ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-1H-pyrazole-3-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid
1-Methyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.